molecular formula C20H13NO2 B11699980 (4Z)-4-(2-naphthylmethylene)-2-phenyl-oxazol-5-one

(4Z)-4-(2-naphthylmethylene)-2-phenyl-oxazol-5-one

Cat. No.: B11699980
M. Wt: 299.3 g/mol
InChI Key: VJEQAFKSQWRSLC-AQTBWJFISA-N
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Description

(4Z)-4-(2-naphthylmethylene)-2-phenyl-oxazol-5-one is a complex organic compound that features a naphthyl group, a phenyl group, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-4-(2-naphthylmethylene)-2-phenyl-oxazol-5-one typically involves the condensation of 2-naphthaldehyde with 2-phenyl-4-oxazolone under specific reaction conditions. The reaction is often catalyzed by a base such as sodium ethoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF). The reaction proceeds through the formation of a Schiff base intermediate, which then cyclizes to form the oxazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

(4Z)-4-(2-naphthylmethylene)-2-phenyl-oxazol-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Oxazole derivatives with additional oxygen functionalities.

    Reduction: Reduced forms of the original compound with hydrogenated rings.

    Substitution: Halogenated derivatives of the compound.

Scientific Research Applications

(4Z)-4-(2-naphthylmethylene)-2-phenyl-oxazol-5-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (4Z)-4-(2-naphthylmethylene)-2-phenyl-oxazol-5-one involves its interaction with molecular targets such as DNA, proteins, and enzymes. The compound can intercalate into DNA, disrupting its structure and function. Additionally, it can bind to proteins and enzymes, inhibiting their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-naphthylmethylene)-alpha-tetralone
  • 2,7-bis(2-naphthylmethylene)cycloheptanone
  • 2,5-bis(2-naphthylmethylene)cyclopentanone

Uniqueness

(4Z)-4-(2-naphthylmethylene)-2-phenyl-oxazol-5-one is unique due to its combination of a naphthyl group, a phenyl group, and an oxazole ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C20H13NO2

Molecular Weight

299.3 g/mol

IUPAC Name

(4Z)-4-(naphthalen-2-ylmethylidene)-2-phenyl-1,3-oxazol-5-one

InChI

InChI=1S/C20H13NO2/c22-20-18(21-19(23-20)16-7-2-1-3-8-16)13-14-10-11-15-6-4-5-9-17(15)12-14/h1-13H/b18-13-

InChI Key

VJEQAFKSQWRSLC-AQTBWJFISA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=N/C(=C\C3=CC4=CC=CC=C4C=C3)/C(=O)O2

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CC3=CC4=CC=CC=C4C=C3)C(=O)O2

Origin of Product

United States

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